N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide is an organic compound characterized by a cyclopentyl group attached to a propanamide backbone, which is further substituted with a phenylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the furan ring.
Formation of the propanamide backbone: This can be synthesized through a series of reactions including amide formation and subsequent functional group transformations.
Cyclopentyl group attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions (e.g., acidic, basic, or neutral environments).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-(5-phenylfuran-2-yl)propanamide
- 2-cyano-3-(5-phenyl-2-furyl)acrylamide
- N-phenyl-3-(5-phenyl-2-furyl)acrylamide
Uniqueness
N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO2 |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C18H21NO2/c20-18(19-15-8-4-5-9-15)13-11-16-10-12-17(21-16)14-6-2-1-3-7-14/h1-3,6-7,10,12,15H,4-5,8-9,11,13H2,(H,19,20) |
InChI Key |
YPTSZKSNKXHIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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